molecular formula C12H8F3N5O B2596526 1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea CAS No. 1025277-29-5

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2596526
CAS No.: 1025277-29-5
M. Wt: 295.225
InChI Key: IXSQTPLZWQHSAV-KTKRTIGZSA-N
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Description

The compound “1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea” contains several functional groups. It has an amino group (-NH2), a dicyanoethenyl group (-C(CN)2), a trifluoromethyl group (-CF3), and a phenyl group (a benzene ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the various functional groups. For example, the amino group might be introduced through a reaction with ammonia or an amine. The dicyanoethenyl group might be introduced through a reaction with a compound containing a cyano group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl group suggests that the compound has some degree of aromatic character. The dicyanoethenyl group might contribute to the compound’s polarity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group is a common nucleophile and can participate in various substitution and addition reactions. The dicyanoethenyl group might undergo addition reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the highly electronegative trifluoromethyl group might make the compound somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Research in this area often investigates the synthesis of urea derivatives, highlighting methodologies and structural characterizations. For instance, studies have shown efficient methods for synthesizing various urea derivatives through reactions involving amino compounds and isocyanates, offering insights into their structural properties through NMR, ESI-MS, and X-ray diffraction analyses (Li & Chen, 2008). Furthermore, the structural elucidation of specific urea compounds has been achieved, providing a foundation for understanding their potential applications in various scientific domains (Atioğlu et al., 2017).

Potential Anticancer Agents

A significant area of research involves evaluating the anticancer potential of urea derivatives. Investigations into symmetrical and non-symmetrical N,N'-diarylureas have identified these compounds as potent activators of specific kinases, demonstrating their ability to inhibit cancer cell proliferation. This research suggests that these urea derivatives may serve as leads for the development of potent, non-toxic, and target-specific anticancer agents, with ongoing studies to improve their solubility and biological activity (Denoyelle et al., 2012).

Antimicrobial Applications

The antimicrobial properties of urea derivatives have also been a focus, with studies synthesizing and evaluating the antimicrobial activity of various urea-linked compounds. These investigations provide insights into the potential use of urea derivatives as antimicrobial agents, contributing to the development of new therapeutic options for combating microbial infections (Singh et al., 2015).

Anion Recognition and Sensor Development

Research into substituted phenyl urea and thiourea derivatives has explored their anion recognition properties, contributing to the development of sensors for detecting specific anions. This area of research highlights the potential application of urea derivatives in designing sensors and devices for environmental monitoring, healthcare diagnostics, and chemical processing (Singh et al., 2016).

Properties

IUPAC Name

1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N5O/c13-12(14,15)7-2-1-3-8(4-7)19-11(21)20-10(6-17)9(18)5-16/h1-4H,18H2,(H2,19,20,21)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSQTPLZWQHSAV-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC(=C(C#N)N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)N/C(=C(/C#N)\N)/C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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